molecular formula C13H13NO3 B1606266 methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 431983-71-0

methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B1606266
CAS No.: 431983-71-0
M. Wt: 231.25 g/mol
InChI Key: GLTOPUVGYLBJTJ-UHFFFAOYSA-N
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Description

“Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate” is a chemical compound with the CAS Number: 431983-71-0 . It has a molecular weight of 231.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 231.25 . The compound’s InChI code is 1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is used as an intermediate in the synthesis of novel compounds. For instance, Zhang Yan (2012) discussed its role in synthesizing 2-formyl(acetyl)-3-methylindole derivatives, important for photochromic dyes production (Zhang, 2012).

Chemical Reactions and Mechanisms

Application in Alkaloid Synthesis

  • Chauhan and Weinreb (2014) used methyl 3-formylindol-2-ylacetate to construct the tetracyclic skeleton of monoterpene indole alkaloids, showcasing its application in complex organic synthesis (Chauhan & Weinreb, 2014).

Catalysis and Stereoselective Synthesis

  • The compound has been used in catalysis and stereoselective synthesis processes. For example, Biswas et al. (2013) described its use in L-proline catalyzed synthesis of substituted carbazoles and other compounds (Biswas et al., 2013).

Chemical Interaction Studies

  • Studies like those of Ishida et al. (1983) on the interaction between indole and adeninium rings provide insights into the structural and chemical properties of this compound-related compounds (Ishida et al., 1983).

Medicinal Chemistry Applications

  • Though not directly related to this compound, research by Van Zandt et al. (2005) on the inhibition of aldose reductase for treating diabetic complications highlights the potential medicinal chemistry applications of indole derivatives (Van Zandt et al., 2005).

Enzymatic Reactions and Cancer Therapy

  • Wardman (2002) discussed the use of indole-3-acetic acids with horseradish peroxidase as a prodrug/enzyme combination for targeted cancer therapy, indicating potential biomedical applications of indole derivatives (Wardman, 2002).

Biochemical Analysis

Biochemical Properties

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate participates in several biochemical reactions due to its reactive formyl and indole groups. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways and the overall biochemical environment.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound may undergo chemical degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its efficacy and minimizing potential adverse effects . Understanding the temporal effects of this compound is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it could potentially cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the benefits, highlighting the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

methyl 2-(3-formyl-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOPUVGYLBJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351894
Record name Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431983-71-0
Record name Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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